2-methyl-5-(propan-2-yl)cyclohexan-1-ol
Description
Properties
CAS No. |
60320-28-7 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.3 |
Purity |
95 |
Origin of Product |
United States |
Stereochemical Complexity and Conformational Analysis of 2 Methyl 5 Propan 2 Yl Cyclohexan 1 Ol
Identification and Characterization of Stereocenters in 2-methyl-5-(propan-2-yl)cyclohexan-1-ol
The molecular structure of this compound features a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) group, a methyl (-CH3) group, and an isopropyl (-CH(CH3)2) group. The stereochemical diversity of this molecule originates from its three chiral centers, which are carbon atoms bonded to four different substituent groups. vaia.comaccessscience.comoit.edu
The three stereocenters in the menthol (B31143) structure are located at the carbon atoms C1, C2, and C5 (following standard IUPAC numbering for substituted cyclohexanes, where C1 is bonded to the hydroxyl group).
C1: This carbon is bonded to a hydroxyl group, a hydrogen atom, and two different carbon atoms within the ring (C2 and C6).
C2: This carbon is attached to a hydrogen atom, the C1 carbon, the C3 carbon, and the methyl group.
C5: This carbon is bonded to a hydrogen atom, the C4 carbon, the C6 carbon, and the isopropyl group.
The presence of these three stereogenic centers gives rise to a total of 2^3 = 8 possible stereoisomers. accessscience.comnih.gov These isomers exist as four pairs of enantiomers.
Diastereomeric and Enantiomeric Forms: Absolute and Relative Configuration Assignment Methodologies
The eight stereoisomers of this compound are grouped into four diastereomeric pairs, each consisting of two enantiomers (+ and -). acs.org The four diastereomers are named menthol, isomenthol, neomenthol, and neoisomenthol. acs.orgresearchgate.net The distinction between these diastereomers lies in the relative spatial arrangement (cis/trans) of the three substituents on the cyclohexane ring.
The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) R/S nomenclature. nih.gov For instance, the naturally occurring and most common isomer, (-)-menthol, has the (1R, 2S, 5R) configuration. nih.gov
Methodologies for assigning the absolute and relative configurations of these isomers are multifaceted:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative configuration of the substituents. By analyzing coupling constants (e.g., ³JHH values), the axial or equatorial orientation of protons on the cyclohexane ring can be deduced, which in turn reveals the relative stereochemistry of the substituents. mpg.dempg.de
X-ray Crystallography: This technique provides unambiguous proof of the absolute and relative stereochemistry by mapping the electron density of a crystalline sample. mpg.de However, obtaining suitable crystals for all isomers can be challenging. mpg.de
Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) measure the differential interaction of the chiral molecule with polarized light. mpg.deresearchgate.net By comparing experimental spectra with those predicted by computational calculations for a known absolute configuration, the stereochemistry can be determined. researchgate.net
Chemical Correlation: The configuration of an unknown isomer can be determined by chemically converting it to a compound of known stereochemistry, or by synthesizing it from a known starting material through stereochemically controlled reactions. acs.orgias.ac.in
| Diastereomer Name | (-)-Enantiomer Configuration | (+)-Enantiomer Configuration |
|---|---|---|
| Menthol | (1R, 2S, 5R) | (1S, 2R, 5S) |
| Isomenthol | (1R, 2R, 5S) | (1S, 2S, 5R) |
| Neomenthol | (1S, 2S, 5R) | (1R, 2R, 5S) |
| Neoisomenthol | (1S, 2R, 5R) | (1R, 2S, 5S) |
Conformational Dynamics and Energetics of the Substituted Cyclohexane Ring
The cyclohexane ring in this compound is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.netnih.gov This ring can undergo a "ring flip" to an alternative chair conformation, during which substituents that were in axial positions become equatorial, and vice versa. acs.org
The stability of a particular chair conformation is largely dictated by the steric strain introduced by the substituents. Specifically, 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the other axial atoms on the same side of the ring, are a major source of instability. libretexts.org To minimize these unfavorable interactions, bulky substituents preferentially occupy equatorial positions. libretexts.orglibretexts.org
In the case of (-)-menthol, the most stable conformation is the chair form where all three substituents—hydroxyl, methyl, and the bulky isopropyl group—are in equatorial positions. researchgate.net This arrangement minimizes steric hindrance and results in the lowest energy state for the molecule. For the other diastereomers, at least one substituent must occupy a higher-energy axial position, leading to varying degrees of steric strain and conformational instability. ias.ac.in
The dynamic interconversion between chair conformations is a key aspect of the molecule's behavior. nih.govacs.org The energy barrier for this ring inversion is influenced by the steric repulsion between substituents. nih.gov For isomers where bulky groups are forced into close proximity, the energy barrier for ring flipping may be lowered, leading to more dynamic behavior. nih.govacs.org
Computational Chemistry Approaches to Elucidate Conformational Isomers and Stability
Computational chemistry provides indispensable tools for investigating the conformational landscape of this compound. frontiersin.org Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the various possible conformers and determine their relative stabilities. mpg.decdnsciencepub.com
These computational approaches allow for:
Geometry Optimization: Calculating the lowest energy three-dimensional structure for each possible conformer, including different chair conformations and various rotational isomers (rotamers) of the hydroxyl and isopropyl groups. mpg.de
Energy Calculations: Determining the relative energies of different conformers to predict the most stable structures and their populations at equilibrium according to the Boltzmann distribution law. cdnsciencepub.com For example, calculations have confirmed that the all-equatorial chair conformation of (-)-menthol is the most energetically favorable. researchgate.net
Spectroscopic Prediction: Simulating spectroscopic data, such as NMR chemical shifts and coupling constants or VCD spectra. researchgate.netresearchgate.net Comparing these calculated values with experimental data serves to validate the predicted conformational preferences and assign the correct structures to the different isomers. mpg.de
For instance, a combined NMR and DFT study successfully correlated experimental and calculated ¹³C chemical shifts for all menthol diastereomers, allowing for differentiation of conformers and even the prochiral methyl groups within the isopropyl substituent. mpg.de Such studies can also map the potential energy surface by systematically rotating flexible groups like the isopropyl and hydroxyl substituents to identify the most stable rotameric states. frontiersin.org
| Diastereomer | Most Stable Conformation (Substituent Positions) | Relative Energy (kJ/mol) |
|---|---|---|
| (-)-Menthol | OH (eq), Me (eq), i-Pr (eq) | 0.00 (Reference) |
| (+)-Neomenthol | OH (ax), Me (eq), i-Pr (eq) | ~2.3 |
| (+)-Isomenthol | OH (eq), Me (ax), i-Pr (eq) | ~7.5 |
| (+)-Neoisomenthol | OH (ax), Me (ax), i-Pr (eq) | ~10.5 |
Advanced Synthetic Strategies and Enantioselective Synthesis of 2 Methyl 5 Propan 2 Yl Cyclohexan 1 Ol Stereoisomers
Retrosynthetic Design and Strategic Bond Disconnections for the 2-methyl-5-(propan-2-yl)cyclohexan-1-ol Scaffold
Retrosynthetic analysis of the this compound (menthol) scaffold reveals several key disconnections that form the basis of various synthetic strategies. The most common approaches involve disconnecting the carbon-oxygen bond of the alcohol and the carbon-carbon bonds of the cyclohexane (B81311) ring.
A primary retrosynthetic disconnection involves the oxidation of the secondary alcohol to a ketone, leading back to menthone isomers. This is a logical step as the stereocenter at C1 can often be established with high selectivity through the reduction of the corresponding ketone.
Further disconnection of the cyclohexane ring can be envisioned through several pathways:
Cyclization of an acyclic precursor: A key strategy involves the intramolecular cyclization of a precursor like citronellal. The Takasago process, a notable industrial synthesis of (-)-menthol, utilizes the acid-catalyzed cyclization of (+)-citronellal to form isopulegol, which is then hydrogenated to menthol (B31143). libretexts.org
Ring-closing metathesis: While less common in large-scale industrial production, ring-closing metathesis of a suitably substituted diene could, in principle, form the cyclohexene (B86901) ring, which can then be further functionalized.
Diels-Alder reaction: A [4+2] cycloaddition could be a powerful tool to construct the six-membered ring with control over the relative stereochemistry of the substituents.
Starting from aromatic precursors is another major industrial strategy. The Symrise process, for instance, begins with m-cresol (B1676322), which is alkylated to produce thymol (B1683141). libretexts.orgresearchgate.netreddit.com Subsequent hydrogenation of the aromatic ring generates a mixture of menthol stereoisomers that require separation. libretexts.orgresearchgate.netreddit.com This approach highlights a disconnection strategy that traces the cyclohexane ring back to a readily available aromatic building block.
The choice of disconnection and corresponding synthetic strategy is often dictated by the desired stereoisomer, the availability of starting materials, and the economic feasibility of the process.
Total Synthesis Approaches for Racemic and Non-Racemic Mixtures
The total synthesis of this compound has been approached from various starting materials, leading to both racemic and non-racemic mixtures of its stereoisomers.
One of the earliest and most straightforward industrial methods for producing racemic menthol involves the hydrogenation of thymol. nih.gov Thymol can be synthesized from m-cresol and propene. reddit.com The hydrogenation of the aromatic ring of thymol typically employs catalysts like nickel or palladium and results in a mixture of all eight stereoisomers of menthol. libretexts.orgresearchgate.net These isomers then need to be separated, often through fractional distillation or crystallization. libretexts.org
The synthesis of non-racemic mixtures, particularly those enriched in the desired (-)-menthol, often starts from chiral precursors or employs asymmetric transformations. A prominent example is the Takasago process, which commences with myrcene. Myrcene is converted to an allylic amine, which then undergoes an asymmetric isomerization catalyzed by a rhodium complex with a chiral BINAP ligand to yield (+)-citronellal with high enantiomeric excess. libretexts.orgd-nb.info This enantiomerically enriched aldehyde is then cyclized using a Lewis acid catalyst, such as zinc bromide or tris(2,6-diarylphenoxy)aluminum, to give (-)-isopulegol (B1672291). leffingwell.com Finally, hydrogenation of the double bond in (-)-isopulegol furnishes (-)-menthol. libretexts.orgleffingwell.com
Another approach starts with (+)-pulegone, a naturally occurring chiral monoterpene. Catalytic hydrogenation of (+)-pulegone can lead to a mixture of (-)-menthone (B42992) and (+)-isomenthone. libretexts.org The subsequent reduction of this ketone mixture, for instance using a dissolving metal reduction, can favor the formation of the thermodynamically more stable (-)-menthol. libretexts.org
The BASF process offers another route, starting from readily available butene to synthesize terpenes, including citral (B94496), which can then be converted to menthol isomers. libretexts.org A one-pot synthesis of menthols from citral over nickel-supported on H-β-38 extrudates has been explored, demonstrating the potential for integrated processes. acs.org
These total synthesis strategies showcase the versatility of organic chemistry in accessing the various stereoisomers of menthol, with the choice of route often depending on the desired stereochemical outcome and economic considerations.
Stereoselective and Enantioselective Synthesis Methodologies
The synthesis of specific stereoisomers of this compound in high purity is a significant focus of modern organic synthesis. This has been achieved through various powerful techniques, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric Catalysis for Key Stereocenter Construction
Asymmetric catalysis has proven to be a highly effective strategy for the enantioselective synthesis of menthol stereoisomers. A landmark achievement in this area is the Takasago synthesis of (-)-menthol, which features a key asymmetric isomerization of an allylic amine to (+)-citronellal catalyzed by a rhodium complex of (S)-BINAP. libretexts.orgd-nb.info This step establishes the crucial stereocenter that dictates the final stereochemistry of the menthol product.
Another critical application of asymmetric catalysis is the hydrogenation of prochiral substrates. For instance, the asymmetric hydrogenation of pulegone (B1678340) to (-)-menthone has been achieved with high yield and enantiomeric excess using a chiral rhodium catalyst. google.com Subsequently, the asymmetric hydrogenation of (-)-menthone to (-)-menthol can be accomplished using a chiral ruthenium catalyst. google.com The development of dual catalyst systems has also been reported to provide a shorter pathway for the synthesis of L-menthol (B7771125). ciac.jl.cn
The asymmetric hydrogenation of cyclic enones, which are intermediates in some synthetic routes to menthol, has also been explored. Copper(I) complexes with chiral diphosphine ligands have been shown to mediate the asymmetric hydrogenation of such substrates. ciac.jl.cn
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| [Rh((S)-Ligand)₂]X | D-Pulegone | L-Menthone | >90 | >99 |
| Chiral Ruthenium Catalyst | L-Menthone | L-Menthol | >83 (total) | >98 |
Table 1: Examples of Asymmetric Catalysis in Menthol Synthesis google.com
Chiral Auxiliary-Mediated Synthesis of Enantioenriched Precursors
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Interestingly, (-)-menthol itself, and its derivatives, have been widely used as chiral auxiliaries in various asymmetric syntheses. One prominent example is (-)-8-phenylmenthol, which has been employed to control the stereochemistry of cycloaddition reactions and the synthesis of optically active vinylcyclopropane (B126155) derivatives. acs.orgresearchgate.net
In the context of synthesizing menthol analogs, L-(-)-menthol has been used as a chiral auxiliary for the resolution of racemic carboxylic acid intermediates. nih.gov The esterification of the racemic acid with (-)-menthol leads to the formation of diastereomeric esters, which can then be separated by chromatography. Subsequent cleavage of the auxiliary allows for the recovery of the enantiomerically pure acid and the recyclable (-)-menthol. nih.gov This strategy has been successfully applied in the synthesis of artificial glutamate (B1630785) analogs. nih.gov
The general principle of using a chiral auxiliary involves:
Attachment of the chiral auxiliary to a prochiral substrate.
A diastereoselective reaction to create a new stereocenter.
Removal of the chiral auxiliary to yield the enantioenriched product.
While not a direct method for synthesizing menthol itself on an industrial scale, the use of menthol-derived chiral auxiliaries is a testament to the importance of this scaffold in the broader field of asymmetric synthesis.
Biocatalytic Transformations and Chemoenzymatic Routes
Biocatalysis offers a powerful and environmentally benign approach to the synthesis of specific menthol stereoisomers. Enzymes, particularly lipases, have been extensively used for the kinetic resolution of racemic menthol and its esters. mdpi.com In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
For example, lipases from Candida rugosa and Pseudomonas fluorescens have been shown to preferentially esterify (-)-menthol in a racemic mixture, allowing for the separation of the resulting (-)-menthyl ester from the unreacted (+)-menthol. mdpi.comresearchgate.net The reaction often uses acyl donors like vinyl acetate (B1210297) or acid anhydrides. csir.co.zaresearchgate.net The separated ester can then be hydrolyzed to yield highly pure (-)-menthol. leffingwell.com
| Enzyme Source | Reaction Type | Acyl Donor | Product | Enantiomeric Excess (ee) |
| Candida rugosa lipase (B570770) | Transesterification | Vinyl acetate | (-)-Menthyl acetate | >99% |
| Pseudomonas fluorescens lipase (Amano AK) | Transesterification | Vinyl acetate | (-)-Menthyl acetate | >95% |
| Bacillus subtilis esterase | Hydrolysis | (-)-Menthyl acetate | (-)-Menthol | >97% |
Table 2: Examples of Biocatalytic Resolution for Menthol Synthesis d-nb.inforesearchgate.net
Chemoenzymatic routes combine enzymatic transformations with conventional chemical reactions to create efficient synthetic pathways. A chemoenzymatic synthesis of (-)-menthol has been developed starting from citral. This process can involve an ene-reductase for the selective reduction of citral to citronellal, followed by a cyclase-catalyzed Prins reaction to form (-)-isopulegol, and finally a chemical hydrogenation step to yield (-)-menthol. Another chemoenzymatic approach has been developed to access all four intermediates in the peppermint biosynthetic pathway from limonene (B3431351) to menthone/isomenthone. acs.org This route utilizes biocatalytic enone conjugate reductions with enzymes like isopiperitenone (B1196671) reductase (IPR). acs.org
The biosynthesis of (-)-menthol in peppermint (Mentha x piperita) itself is a complex chemoenzymatic process involving eight enzymatic steps, starting from geranyl diphosphate (B83284). nih.gov Understanding this natural pathway provides inspiration for the development of novel synthetic routes. The pathway involves key enzymes such as limonene synthase, pulegone reductase, and menthone reductase. nih.govresearchgate.net
Derivatization and Functionalization Strategies for this compound (e.g., esterification, oxidation)
The hydroxyl group of this compound is a key functional handle that allows for a variety of derivatization reactions, most notably esterification and oxidation.
Esterification:
The esterification of menthol is a widely studied reaction, leading to the formation of menthyl esters which have applications in flavors, fragrances, and pharmaceuticals. This reaction can be catalyzed by acids or enzymes.
Acid-catalyzed esterification: Menthol can be reacted with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, in the presence of an acid catalyst like sulfuric acid to form the corresponding ester. researchgate.net For example, the synthesis of menthyl acetate has been achieved by reacting l-menthol with acetic anhydride (B1165640) using sulfuric acid as a catalyst, with yields as high as 88.43%. researchgate.net The esterification of menthol with lactic acid has been reported using a silicotungstic acid catalyst supported on bentonite, achieving a yield of 83.97% for menthyl lactate. scientific.netresearchgate.net The reaction time and temperature are crucial parameters that influence the yield. researchgate.netuns.ac.id
| Reactants | Catalyst | Product | Yield (%) |
| l-Menthol, Acetic Anhydride | H₂SO₄ | l-Menthyl acetate | 88.43 |
| Menthol, Lactic Acid | Silicotungstic acid/Bentonite | Menthyl lactate | 83.97 |
| Cinnamic acid, Menthol | H₂SO₄ | Menthyl cinnamate | 85-92 |
Table 3: Examples of Menthol Esterification researchgate.netscientific.netresearchgate.netuns.ac.id
Oxidation:
The secondary alcohol group of menthol can be oxidized to the corresponding ketone, menthone. This transformation is a common step in synthetic sequences and for the preparation of menthone itself.
Chromic acid oxidation: A classical method for the oxidation of menthol to menthone involves the use of chromic acid, prepared from sodium dichromate and sulfuric acid. ambeed.comorgsyn.org This method can provide high yields, with reports of 83-85%. orgsyn.org
Hypochlorite (B82951) oxidation: More environmentally friendly, or "green," oxidation methods have been developed using reagents like calcium hypochlorite (Ca(OCl)₂). odinity.comemerginginvestigators.org The oxidation of (-)-menthol to (-)-menthone using calcium hypochlorite in a solvent system of glacial acetic acid has been reported with a yield of 42%. odinity.com The reaction progress can be monitored by the disappearance of the alcohol stretch and the appearance of a carbonyl stretch in the infrared spectrum. odinity.comemerginginvestigators.org
The choice of oxidizing agent often depends on factors such as yield, cost, and environmental impact. The resulting menthone can then be used as a starting material for the synthesis of other menthol stereoisomers or other valuable compounds.
Sophisticated Spectroscopic and Chromatographic Techniques for Stereoisomer Characterization of 2 Methyl 5 Propan 2 Yl Cyclohexan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of the diastereomers of 2-methyl-5-(propan-2-yl)cyclohexan-1-ol. Due to the high resolution of ¹³C NMR, it is particularly advantageous for distinguishing between isomeric forms compared to proton NMR alone. mpg.de The chair conformation is the dominant form for these cyclohexane (B81311) derivatives, and the orientation of the three substituents (methyl, hydroxyl, and isopropyl groups) dictates the precise chemical shifts and coupling constants observed in the spectra. mpg.de
Advanced 1D NMR Techniques (¹H, ¹³C, DEPT)
One-dimensional NMR techniques provide the foundational data for stereochemical assignment. The ¹H NMR spectrum, while often complex due to overlapping signals, reveals key information through chemical shifts (δ) and spin-spin coupling constants (J-values). The proton attached to the carbon bearing the hydroxyl group (H-1) is particularly diagnostic. Its chemical shift and multiplicity are highly dependent on its axial or equatorial orientation and the stereochemistry of the adjacent substituents.
The ¹³C NMR spectrum offers superior signal dispersion, allowing for the resolution of all ten carbon atoms. The chemical shifts of the ring carbons are highly sensitive to the stereochemical environment, providing a distinct fingerprint for each diastereomer. researchgate.net For instance, the orientation of the bulky isopropyl and methyl groups induces specific steric compression effects (γ-gauche effects) that shield certain carbons, causing upfield shifts in the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the unambiguous assignment of the ¹³C signals.
Combined analysis of ¹H and ¹³C NMR data, often supported by Density Functional Theory (DFT) calculations, allows for the differentiation of even subtle structural variations, such as the prochiral methyl groups of the isopropyl substituent. mpg.deresearchgate.net
Table 1: Comparative ¹³C NMR Chemical Shifts (δ in ppm) for Menthol (B31143) Diastereomers in CDCl₃
| Carbon | (-)-Menthol | (+)-Neomenthol | (+)-Isomenthol | (+)-Neoisomenthol |
| C1 | 71.5 | 71.1 | 72.8 | 68.6 |
| C2 | 45.0 | 47.9 | 48.0 | 49.3 |
| C3 | 34.4 | 34.7 | 34.5 | 34.9 |
| C4 | 31.5 | 31.6 | 27.6 | 31.8 |
| C5 | 50.1 | 43.5 | 44.4 | 43.4 |
| C6 | 25.7 | 25.8 | 31.0 | 25.4 |
| C7 (CH₃) | 22.2 | 22.3 | 22.2 | 21.0 |
| C8 (CH) | 21.0 | 21.1 | 21.1 | 21.0 |
| C9 (CH₃) | 16.2 | 16.5 | 16.0 | 16.5 |
| C10 (CH₃) | 23.2 | 22.8 | 23.4 | 22.5 |
Data compiled from various spectroscopic studies.
2D NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY) for Configurational and Conformational Elucidation
Two-dimensional (2D) NMR experiments are essential for resolving spectral overlap and establishing connectivity to definitively assign the configuration and conformation of each stereoisomer.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds (²JHH, ³JHH). sdsu.edu It is used to trace the proton connectivity network within the cyclohexane ring and its substituents, confirming the sequence of protons. libretexts.org
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to reveal entire spin systems. wisc.edu For menthol isomers, a TOCSY experiment can correlate all the protons within the cyclohexane ring system, helping to differentiate them from the isolated isopropyl and methyl group protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH). sdsu.eduyoutube.com It is a powerful technique for assigning carbon signals based on their known proton assignments from COSY and ¹H NMR spectra. mpg.de
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). sdsu.edu This is crucial for piecing together the molecular framework by connecting non-bonded fragments, such as linking the isopropyl protons to the ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org This experiment is paramount for determining the relative stereochemistry and conformation. For example, strong NOE cross-peaks between an axial proton and other axial protons on the same face of the ring can confirm their spatial proximity and, therefore, the chair conformation and the relative configuration of the substituents.
By integrating the data from this suite of 2D NMR experiments, a complete and unambiguous picture of the three-dimensional structure of each this compound stereoisomer can be constructed. wiley-vch.de
Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination
Chiroptical techniques are vital for determining the absolute configuration (handedness) of chiral molecules by measuring their differential interaction with polarized light. mdpi.com
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. thieme-connect.de The resulting spectrum, which plots this difference against wavelength, shows positive or negative peaks known as Cotton effects. For the enantiomers of this compound, the CD spectra are mirror images. nih.gov For example, the CD spectrum for a derivative of L-(−)-menthol will show a Cotton effect with a sign opposite to that of the corresponding D-(+)-menthol derivative. nih.gov The sign and intensity of the Cotton effect are highly sensitive to the spatial arrangement of atoms around the chromophore (in this case, the hydroxyl group and its environment), allowing for the assignment of the absolute configuration, often with the aid of theoretical calculations. researchgate.net
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. researchgate.net An ORD curve displays the characteristic Cotton effect in the region of a chromophore's absorption band. The shape and sign of the ORD curve are directly related to the stereochemistry of the molecule. thieme-connect.de While CD has largely superseded ORD for configurational analysis due to simpler spectra, ORD remains a valuable complementary technique.
Together, CD and ORD provide an empirical basis for assigning the absolute configuration of the eight menthol stereoisomers by comparing experimental data with established rules (like the Octant Rule for ketones, if the alcohol is oxidized) or with computationally predicted spectra. thieme-connect.deresearchgate.net
High-Resolution Mass Spectrometry for Isomeric Differentiation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. While mass spectrometry cannot typically distinguish between stereoisomers directly, it is crucial for confirming the molecular formula and elucidating fragmentation pathways that provide structural information. When coupled with a chiral separation technique like gas chromatography (GC-MS), it allows for the individual analysis of each isomer. spkx.net.cn
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragmentation events. The molecular ion (M⁺) at m/z 156 is often weak or absent. Key fragmentation pathways include:
Loss of Water: Dehydration of the molecular ion leads to a fragment at m/z 138.
Loss of the Isopropyl Group: Cleavage of the C-C bond results in the loss of a propyl radical (•C₃H₇), yielding a prominent ion at m/z 113, or the loss of propene via a rearrangement, giving an ion at m/z 114.
Ring Cleavage: Complex rearrangements and cleavage of the cyclohexane ring lead to a series of characteristic ions.
Analysis of the fragmentation patterns of the different diastereomers may reveal subtle differences in the relative intensities of certain fragment ions, which can arise from stereochemically-controlled fragmentation pathways. However, these differences are often minor, making unambiguous differentiation by MS alone challenging.
Table 2: Characteristic Mass Fragments of this compound (Menthol) in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |
| 141 | [M - CH₃]⁺ | Loss of a methyl group |
| 138 | [M - H₂O]⁺ | Loss of water |
| 123 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |
| 95 | [C₇H₁₁]⁺ | Ring cleavage and loss of substituents |
| 81 | [C₆H₉]⁺ | Further ring fragmentation |
| 71 | [C₄H₇O]⁺ or [C₅H₁₁]⁺ | Cleavage adjacent to the hydroxyl group or of the isopropyl group |
Data based on typical EI-MS spectra for menthol. researchgate.net
X-ray Crystallography for Crystalline Derivatives and Solid-State Structure Confirmation
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. It allows for the precise measurement of bond lengths, bond angles, and torsional angles in the solid state.
Since this compound and its isomers are often oils or low-melting solids, obtaining crystals suitable for X-ray diffraction can be difficult. A common strategy is to synthesize a crystalline derivative of the alcohol. scielo.org.za Esterification with a suitable carboxylic acid (e.g., a nitrobenzoic acid) can produce a stable, highly crystalline solid. nih.gov
Once a suitable crystal is obtained, X-ray diffraction analysis yields an electron density map from which the complete molecular structure can be resolved. This technique unambiguously confirms the relative stereochemistry of the three chiral centers. Furthermore, through the use of anomalous dispersion effects (the Flack parameter), the absolute configuration of the molecule can be determined without ambiguity, providing an absolute reference point for the other stereoisomers. researchgate.net The solid-state structure also provides valuable data on the preferred conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. scielo.org.za
Advanced Chromatographic Resolution of this compound Enantiomers and Diastereomers
Chromatography is the cornerstone of separating the complex mixture of this compound stereoisomers. While diastereomers have different physical properties and can be separated on standard achiral columns, the separation of enantiomers requires a chiral environment.
Advanced gas chromatography (GC) is a powerful method for this purpose. The use of chiral stationary phases (CSPs), often based on cyclodextrin (B1172386) derivatives, enables the separation of all eight optical isomers. spkx.net.cn The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their resolution. A particularly effective approach involves the use of tandem capillary columns, where two different chiral columns are connected in series to leverage their complementary separation mechanisms and achieve baseline resolution of all isomers. spkx.net.cn
High-performance liquid chromatography (HPLC) is also employed for chiral separations. Similar to GC, chiral stationary phases are used to resolve the enantiomeric pairs. researchgate.net Alternatively, an indirect approach can be used where the racemic mixture is derivatized with a chiral resolving agent to form diastereomeric esters. These diastereomers can then be separated on a standard achiral silica (B1680970) gel or reversed-phase column. nih.gov The choice of chromatographic technique depends on the analytical scale, required resolution, and the specific isomers of interest.
Table 3: Example of GC Conditions for Separation of Menthol Stereoisomers
| Parameter | Condition |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Columns | Tandem CycloSil-B and BGB-175 chiral capillary columns |
| Separation Principle | Complementarity between the two chiral stationary phases allows for the successful separation of all eight optical isomers. |
| Outcome | Baseline resolution of the four enantiomeric pairs (menthol, neomenthol, isomenthol, neoisomenthol). |
| Application | Quantitative detection of menthol optical isomers in various samples. |
Based on findings from SI et al. (2021). spkx.net.cn
Chiral Gas Chromatography (GC) Methodologies
Chiral Gas Chromatography (GC) is a cornerstone technique for the separation and quantification of the volatile stereoisomers of this compound. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Substituted cyclodextrins are the most common CSPs for this purpose. These cyclic oligosaccharides possess a chiral cavity, and by derivatizing the hydroxyl groups on the cyclodextrin rim, various selectivities can be achieved. gcms.cz For instance, derivatized β-cyclodextrin phases are frequently employed for the enantioselective analysis of terpenes like menthol. gcms.czoup.com
Research has demonstrated that a single chiral column can often separate the D- and L-enantiomers within each of the four diastereomeric pairs (menthol, neomenthol, isomenthol, and neoisomenthol). coresta.org However, achieving baseline separation of all eight optical isomers simultaneously on a single column is challenging due to peak overlap between different diastereomeric pairs. coresta.org
To overcome this limitation, a more sophisticated approach involving the use of tandem capillary columns has been developed. coresta.orgspkx.net.cn This method utilizes two different chiral columns connected in series, exploiting their complementary separation characteristics. A notable successful application is the coupling of a heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin column with a 2,3-diacetyl-6-tert-butyldimethylsilyl-γ-cyclodextrin column. coresta.org This tandem system has proven effective in completely separating all eight optical isomers of menthol, with sharp, symmetrical peaks suitable for quantitative analysis. coresta.orgspkx.net.cn
Another advanced technique is multidimensional gas chromatography (GCxGC), which increases peak capacity significantly. In this setup, a chiral column is used in the first dimension, and its effluent is further separated on a second, typically achiral, column. This approach can resolve co-elutions that may occur in a single-column analysis, such as the co-elution of (+)-menthol with menthyl acetate (B1210297) on certain β-cyclodextrin columns. gcms.cz
The choice of detector is also crucial. While a Flame Ionization Detector (FID) is common, a Mass Spectrometer (MS) offers greater sensitivity and specificity, particularly when operated in selected ion monitoring (SIM) mode. oup.comcoresta.org This allows for the detection of trace-level isomers and accurate quantification, with detection of as little as 0.01% of d-menthol in the total menthol concentration being possible. oup.comresearchgate.net
Table 1: Chiral GC Methodologies for this compound Isomer Separation
| Parameter | Method 1: Tandem Chiral Columns coresta.org | Method 2: GCxGC gcms.cz |
|---|---|---|
| Instrumentation | Gas Chromatograph-Mass Spectrometer (GC-MS) | Comprehensive Two-Dimensional Gas Chromatograph-Time-of-Flight Mass Spectrometer (GCxGC-TOFMS) |
| Column 1 | CycloSil-B (heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin), 30 m x 0.22 mm ID x 0.25 µm | Restek Rt-BetaDEXsm, 30 m x 0.25 mm x 0.25 µm |
| Column 2 | BGB-175 (2,3-diacetyl-6-tert-butyldimethylsilyl-γ-cyclodextrin), 30 m x 0.22 mm ID x 0.25 µm | Restek Rtx-17, 0.75 m x 0.25 mm x 0.5 µm |
| Carrier Gas | Helium | Helium at 1.4 mL/min |
| Oven Program | 45°C to 100°C at 10°C/min (held 16 min), then to 200°C at 10°C/min (held 10 min) | Initial 80°C (held 1 min), then to 220°C at 5.0°C/min (held 5 min) |
| Detector | Mass Spectrometer (SIM mode) | Time-of-Flight Mass Spectrometer (TOFMS) |
| Key Finding | Successful baseline separation of all 8 optical isomers. | Resolves co-elution of (+)-menthol and menthyl acetate. |
Chiral High-Performance Liquid Chromatography (HPLC) Applications
Chiral High-Performance Liquid Chromatography (HPLC) provides a powerful alternative to GC, particularly for preparative separations and for compounds that lack volatility or thermal stability. researchgate.net The separation mechanism in chiral HPLC relies on the differential interactions between the enantiomers and a chiral stationary phase (CSP). nih.gov
For this compound, which lacks a strong UV chromophore, detection can be a challenge. researchgate.netresearchgate.net This has been addressed by using universal detectors like a Refractive Index Detector (RID) or a specialized Optical Rotation Detector (ORD). researchgate.net The latter is particularly useful as it can directly indicate the elution order of the (+) and (-) enantiomers. researchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are highly effective for the chiral resolution of menthol. nih.govresearchgate.net Specifically, an amylose tris(3,5-dimethylphenylcarbamate)-coated CSP has demonstrated excellent separation performance. researchgate.net The mobile phase composition is a critical parameter for optimizing separation. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) is commonly used. researchgate.net The retention and resolution of menthol isomers tend to increase as the proportion of the alcohol modifier decreases and as the column temperature is lowered. researchgate.net This suggests that the chiral separation process is enthalpically driven. researchgate.net
The indirect approach, where the chiral alcohol is derivatized with a chiral agent to form diastereomers, is another viable strategy. nih.gov These resulting diastereomers can then be separated on a standard achiral HPLC column. nih.gov For example, racemic alcohols can be esterified with an enantiopure chiral acid, and the resulting diastereomeric esters are then separated by HPLC on a silica gel column. nih.gov
Table 2: Chiral HPLC Methodologies for this compound Isomer Separation
| Parameter | Method 1: Direct Separation researchgate.net | Method 2: Diastereomeric Ester Separation researchgate.net |
|---|---|---|
| Instrumentation | Normal-Phase HPLC with RID and/or ORD | Normal-Phase HPLC with UV Detector |
| Chiral Stationary Phase | ChiralPAK AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK IC (cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (90/10/0.1, v/v/v) | Ethanol / Hexane (1:19) |
| Flow Rate | Not specified, but resolution > 4.5 achieved | 1.0 mL/min |
| Column Temperature | Studied, lower temperature improved resolution | 40 °C |
| Analyte Form | Native menthol isomers | Menthyl ester diastereomers |
| Key Finding | Successful baseline separation of enantiomers without derivatization. Elution order depends on the CSP type (amylose vs. cellulose). | Clean separation of diastereomeric esters (t R 9.6 and 11.8 min). |
Mechanistic Investigations and Structure Activity Relationship Sar Studies of 2 Methyl 5 Propan 2 Yl Cyclohexan 1 Ol in Defined Biological Systems Excluding Human Clinical Data
In Vitro Studies on Molecular Targets and Receptor Interactions (e.g., TRP channels, olfactory receptors)
The primary mechanism behind menthol's characteristic cooling effect is its interaction with the Transient Receptor Potential (TRP) family of ion channels. nih.gov In vitro studies have identified specific molecular targets, providing a foundation for understanding its physiological effects.
The most well-documented target is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, often referred to as the "cold and menthol (B31143) receptor". patsnap.com Menthol acts as a selective agonist for TRPM8, which is expressed in a subset of sensory neurons. frontiersin.org The binding of menthol to the TRPM8 receptor induces a conformational change, causing the ion channel to open. patsnap.com This opening permits an influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the neuron. patsnap.com The resulting depolarization generates an electrical signal that is transmitted to the brain and interpreted as a cooling sensation, even in the absence of an actual temperature change. patsnap.com Studies using heterologous expression systems have confirmed that cells expressing the TRPM8 channel become sensitive to both cold temperatures and menthol. bohrium.com The effects of menthol are also temperature-dependent, with its efficacy being reduced at warmer temperatures (e.g., >37°C). nih.gov
In addition to TRPM8, menthol exhibits a complex, bimodal interaction with Transient Receptor Potential Ankyrin 1 (TRPA1) , a channel known for detecting pungent and irritant compounds. nih.gov At submicromolar to low-micromolar concentrations, menthol activates TRPA1 channels, which can contribute to irritating or painful sensations. frontiersin.orgnih.gov Conversely, at higher concentrations, menthol acts as a reversible blocker of the TRPA1 channel. nih.gov This dual action helps to explain the diverse sensory experiences reported with varying concentrations of menthol.
Menthol's interactions extend beyond TRP channels. It has been shown to:
Block voltage-gated sodium (NaV) and calcium (CaV) channels in a manner that is dependent on voltage, state, and use. This action contributes to a decrease in neuronal excitability. wikipedia.orgnih.gov
Act as a positive allosteric modulator of GABA-A receptors , thereby increasing GABAergic transmission. wikipedia.orgnih.gov This interaction is similar to, though less potent than, that of the anesthetic propofol. wikipedia.org
Negatively modulate 5-HT3 receptors and nicotinic acetylcholine (B1216132) receptors (nAChRs) . wikipedia.org
Selectively activate κ-opioid receptors , which contributes to its analgesic properties. wikipedia.org
The following table summarizes the key molecular targets of menthol identified in in vitro studies.
| Receptor/Ion Channel | Menthol's Action | Consequence of Interaction | Citations |
| TRPM8 | Agonist/Activator | Influx of Ca2+ and Na+ ions, perceived as a cooling sensation | patsnap.com, researchgate.net, nih.gov |
| TRPA1 | Bimodal: Activator (low conc.), Inhibitor (high conc.) | Channel activation or blockage, contributing to complex sensory effects | nih.gov, frontiersin.org |
| Voltage-Gated Sodium Channels (NaV) | Blocker | Reduced neuronal excitability and pain signal transmission | wikipedia.org, nih.gov |
| Voltage-Gated Calcium Channels (CaV) | Blocker | Reduced neuronal excitability and neurotransmitter release | wikipedia.org, nih.gov |
| GABA-A Receptors | Positive Allosteric Modulator | Enhanced inhibitory neurotransmission | wikipedia.org, nih.gov |
| κ-Opioid Receptors | Agonist | Contribution to analgesic effects | wikipedia.org |
Biochemical and Cellular Mechanisms of Action in Model Organisms or Isolated Cell Lines
The interaction of menthol with its molecular targets triggers a cascade of biochemical and cellular events. Studies using model systems, such as cultured trigeminal and dorsal root ganglion (DRG) neurons, have been instrumental in detailing these mechanisms.
The activation of TRPM8 by menthol leads to a rapid influx of calcium ions. patsnap.comnih.gov This increase in intracellular calcium is a critical step in signal transduction. It has been proposed that this calcium influx activates phospholipase C (PLC), which in turn leads to the breakdown of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov The alteration of PIP2 levels in the plasma membrane is a key factor in the desensitization, or adaptation, of TRPM8 currents during prolonged stimulation with either cold or menthol. nih.gov
In cultured dorsal horn neurons, menthol has been shown to directly impact neuronal activity. It can induce both inward and outward currents, with the inward current being mediated by Cl- and blocked by the GABA-A receptor antagonist bicuculline. nih.gov This confirms its action on GABA-A receptors at a cellular level. Furthermore, its ability to block NaV and CaV channels leads to a measurable reduction in the amplitude of action potentials and a decrease in spontaneous synaptic transmission, effectively dampening neuronal excitability. nih.gov
Stereospecificity in Biological Activity: Correlation of Isomeric Structure with Observed Effects
2-methyl-5-(propan-2-yl)cyclohexan-1-ol has three chiral centers, resulting in eight possible stereoisomers. conicet.gov.arnih.gov The biological activity of menthol is highly dependent on its stereochemistry, with different isomers exhibiting varied effects.
The most abundant and biologically active isomer found in nature is (-)-menthol (levomenthol), which has the (1R,2S,5R) configuration. nih.gov This is the isomer primarily responsible for the well-known cooling sensation associated with TRPM8 activation. nih.govnih.gov Its specific three-dimensional structure allows for the most effective binding and activation of the TRPM8 receptor. An experiment designed for organic chemistry students focuses on determining the relative configuration of (-)-menthol, highlighting the importance of its specific stereochemistry. acs.org
Studies on the antifungal properties of menthol stereoisomers against the microorganism Fusarium verticillioides have provided clear evidence of stereoselectivity. conicet.gov.ar Research demonstrated that the (-)-menthol and (+)-menthol enantiomers were the most potent inhibitors of both fungal growth and sporulation. conicet.gov.ar In contrast, other isomers like (+)-isomenthol, (-)-neomenthol, and (+)-neomenthol had insignificant effects on fumonisin B1 production by the fungus. conicet.gov.ar These differences in activity were correlated with the lipophilicity of the isomers, with the more lipophilic (-)-menthol and (+)-menthol showing greater activity. conicet.gov.ar The findings underscore that the biological activity of these isomers is not interchangeable and that specific structural conformations are required for potent effects.
The following table details the observed activity of different menthol stereoisomers against Fusarium verticillioides.
| Stereoisomer | Lipophilicity (log Kow) | Antifungal Activity | Antitoxigenic Activity (Fumonisin B1 Inhibition) | Citations |
| (-)-Menthol | High | High | High | conicet.gov.ar |
| (+)-Menthol | High | High | Moderate | conicet.gov.ar |
| (+)-Isomenthol | Moderate | Moderate | Insignificant | conicet.gov.ar |
| (-)-Neomenthol | Low | Low | Insignificant | conicet.gov.ar |
| (+)-Neomenthol | Low | Low | Insignificant | conicet.gov.ar |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
To explore and predict the biological activity of related compounds, Quantitative Structure-Activity Relationship (QSAR) models have been developed for analogues of this compound. These computational models correlate the chemical structure of compounds with their observed biological effects.
One such study focused on a series of novel menthol derivatives containing a 1,2,4-triazole-thioether moiety, which were synthesized and tested for their antifungal activity. mdpi.comnih.gov To understand the structure-activity relationship and design more effective antifungal agents against the fungus Physalospora piricola, a three-dimensional QSAR (3D-QSAR) analysis was performed using the Comparative Molecular Field Analysis (CoMFA) method. mdpi.com
The resulting CoMFA model proved to be statistically robust and reliable for predicting the antifungal activity of these menthol analogues. mdpi.comnih.gov The model yielded a cross-validated correlation coefficient (q²) of 0.514 and a non-cross-validated correlation coefficient (r²) of 0.991, indicating good predictive ability. mdpi.comnih.gov The study also used molecular docking to investigate the binding patterns of these compounds with the target enzyme, cytochrome P450 14α-sterol demethylase (CYP51), providing further insight into the mechanism of action. mdpi.com This research demonstrates how QSAR modeling can be effectively used to guide the synthesis of more potent menthol-based antifungal agents.
Ecological Roles and Biological Functions in Plants, Insects, or Microorganisms
In nature, this compound is not a ubiquitous plant compound but is found as a major constituent in the essential oils of a limited number of aromatic plants, most notably species within the Mentha (mint) genus, such as peppermint (Mentha piperita). nih.govnih.gov Within these organisms and their ecosystems, it serves several important biological functions.
Antimicrobial and Allelochemical Agent: Plants produce a vast array of secondary metabolites for defense against pathogens and herbivores. iaea.org Menthol is one such compound, exhibiting significant antibacterial and antifungal properties. nih.gov Its ability to inhibit the growth of fungi like Fusarium verticillioides and various bacteria demonstrates its role as a protective chemical agent for the plant. nih.govconicet.gov.ar This antimicrobial action is often attributed to its ability to penetrate and disrupt the lipid bilayer of microbial cell membranes. researchgate.net
Insect Repellent and Insecticide: Menthol and essential oils containing it function as effective insect repellents and insecticides. nih.gov Plants release these volatile organic compounds (VOCs) to deter feeding by herbivorous insects. iaea.org Studies have demonstrated the insecticidal activities of plant extracts containing menthol and other terpenes against various insect pests, such as Spodoptera frugiperda and Plutella xylostella. nih.gov The compound can act as a feeding deterrent, a repellent, or a contact toxin to insects, playing a crucial role in the plant's defense strategy. nih.gov
Chemical Communication: Volatile compounds like menthol are key components of the complex chemical language used in plant-insect interactions. mit.edu While often acting as a defense against herbivores, floral volatiles can also serve to attract pollinators. The specific blend of compounds released by a plant provides crucial information to the insects in its environment, mediating both antagonistic and mutualistic relationships. iaea.orgmit.edu
Compound Names Table
| Common Name/Synonym | IUPAC Name | CAS Number |
| Menthol | 5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 1490-04-6 |
| (-)-Menthol | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 2216-51-5 |
| (+)-Menthol | (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 15356-60-2 |
| (±)-Menthol (DL-Menthol) | (1RS,2SR,5RS)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 89-78-1 |
| Neomenthol | (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 23283-97-8 |
| Isomenthol | (1R,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | 23283-97-8 |
| Carvomenthol | This compound | 1845-59-6 |
Future Directions and Emerging Research Paradigms for 2 Methyl 5 Propan 2 Yl Cyclohexan 1 Ol
Development of Next-Generation Stereoselective and Sustainable Synthetic Methodologies
The industrial synthesis of specific stereoisomers of 2-methyl-5-(propan-2-yl)cyclohexan-1-ol, particularly (-)-menthol, has been a significant focus of chemical research. Future efforts are increasingly directed towards methodologies that are not only stereoselective but also environmentally sustainable. A key area of development is the refinement of asymmetric catalysis.
Another significant industrial route begins with citral (B94496). d-nb.infogoogle.com Recent advancements have focused on the catalytic asymmetric conversion of neral (B7780846) (a component of citral) to (1R,6S)-trans-isopiperitenol, a key intermediate for both menthol (B31143) and cannabinoids. nih.gov This reaction, once considered challenging due to product instability, has been made possible with the development of confined chiral acids, such as highly fluorinated imino-imidophosphates, which catalyze the process with high efficiency and selectivity. nih.gov
Future research will likely focus on several key areas to enhance sustainability:
Catalyst Development: Creating more efficient, cheaper, and more recyclable catalysts from earth-abundant metals.
Solvent Use: Expanding the use of green solvents, such as supercritical CO2, which has been investigated for the hydrogenation of pulegone (B1678340), an intermediate in one menthol synthesis pathway. d-nb.info
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste. nih.gov
| Synthesis Strategy | Starting Material | Key Catalyst/Method | Sustainability Aspect |
| Asymmetric Isomerization | Myrcene | Rh-BINAP complex | Uses renewable feedstock; carbon-neutral process. nih.gov |
| Asymmetric Cyclization | Citral / Neral | Confined chiral acid (imino-imidodiphosphate) | High atom economy; enables efficient route from a common precursor. nih.gov |
| Hydrogenation | Pulegone | Ruthenium complexes | Investigated with green solvents like supercritical CO2. d-nb.info |
Exploration of Novel Non-Human Biological Targets and Mechanistic Pathways
While the interaction of this compound with human TRPM8 channels is well-documented, emerging research is actively exploring its effects on a variety of non-human biological systems, particularly as an antimicrobial and insecticidal agent. nih.gov
Antifungal Activity: this compound exhibits significant antifungal properties against a range of pathogens. Studies have demonstrated its efficacy against various species of Candida, including Candida albicans, and filamentous fungi like Aspergillus flavus and Aspergillus niger. tandfonline.comnih.govnih.gov The primary mechanism of its antifungal action involves disrupting the integrity of the fungal cell membrane. nih.govnih.gov This disruption leads to increased membrane permeability, followed by apoptosis (programmed cell death). nih.gov Research has shown it can inhibit not only planktonic growth but also the formation of resilient biofilms and hyphal structures, which are crucial for fungal virulence. nih.gov Furthermore, it displays synergistic effects when combined with conventional antifungal drugs like fluconazole, suggesting its potential to enhance existing therapies. tandfonline.comnih.gov
Insecticidal and Repellent Activity: The compound is a potent biopesticide, acting as both an insecticide and a repellent. cornell.edunaturepest.com A key non-human target identified in insects is the octopamine (B1677172) receptor (OAR). nih.govmdpi.com Octopamine is an important neurotransmitter in invertebrates, and its receptors are a target for a new generation of pesticides. Research on the American cockroach (Periplaneta americana) has shown that this compound activates OARs, triggering a protein kinase A phosphorylation pathway. nih.gov This activation potentiates the efficacy of conventional carbamate (B1207046) insecticides like bendiocarb, allowing for lower doses of synthetic pesticides. nih.govresearchgate.net This suggests a promising strategy for integrated pest management, reducing the environmental impact of synthetic chemicals. mdpi.com Its repellent properties are also linked to its interaction with insect sensory systems. naturepest.com
Integration of Advanced Computational Chemistry and Artificial Intelligence in Compound Design and Analysis
Predicting Bioactivity: Using machine learning models trained on large datasets to predict the biological activity of novel, unsynthesized derivatives against various targets.
Optimizing Synthesis: AI can analyze vast numbers of reaction parameters (catalysts, solvents, temperatures) to predict optimal conditions for synthesizing specific stereoisomers, enhancing yield and purity while minimizing experimental trial-and-error. mdpi.comchemcopilot.com
Understanding Interactions: Molecular docking and simulation studies are already being used to investigate the binding of different stereoisomers of this compound to specific protein targets, such as olfactory receptors and the TRPM8 channel. researchgate.netnih.govacs.org These computational models help elucidate the key interactions, like hydrogen bonding and hydrophobic forces, that govern binding affinity and biological response. nih.gov For instance, computational studies have been instrumental in developing modified enzymes with improved purity and production capacity for l-menthol (B7771125). aist.go.jp
Bioengineering and Synthetic Biology Approaches for Enhanced Biosynthesis or Biotransformation
Bioengineering and synthetic biology offer a highly promising and sustainable alternative to traditional chemical synthesis for producing this compound. nih.govmdpi.com This approach involves engineering microbial "cell factories," such as the bacterium Escherichia coli or baker's yeast (Saccharomyces cerevisiae), to produce the compound from simple feedstocks like glucose. nih.govsciencenews.dk
The core of this strategy is the reconstruction of the menthol biosynthetic pathway in a microbial host. This has been successfully achieved for (-)-menthol in S. cerevisiae. nih.govresearchgate.net The process involves several key metabolic engineering steps:
Pathway Introduction: Heterologous expression of genes encoding the necessary enzymes from mint plants (Mentha species) is performed to construct the synthetic pathway. nih.gov
Precursor Supply Enhancement: The native metabolic pathways of the host organism are modified to increase the supply of essential precursors. For terpenoids like menthol, this involves upregulating the mevalonate (B85504) (MVA) pathway to boost the production of geranyl diphosphate (B83284) (GPP), the direct precursor to the monoterpene backbone. nih.govnih.gov
Flux Optimization: To channel metabolic resources towards menthol production, competing pathways are often downregulated. For example, the expression of farnesyl diphosphate synthase can be dynamically controlled to prevent the diversion of GPP into other terpenoids. nih.gov
Recent breakthroughs have led to the de novo synthesis of (-)-menthol from glucose in engineered yeast, achieving titers of 6.28 mg/L. nih.govresearchgate.net Future research will focus on optimizing fermentation conditions and further refining these engineered strains to improve the titer, rate, and yield, making microbial fermentation a commercially viable production platform. researchgate.netchalmers.se
| Organism | Engineering Strategy | Key Precursor | Achieved Product |
| Saccharomyces cerevisiae | Heterologous expression of mint enzymes, enhancement of MVA pathway, dynamic regulation of competing pathways. nih.gov | Geranyl diphosphate (GPP) | (-)-Menthol nih.govresearchgate.net |
| Escherichia coli | Co-expression of MVA pathway genes with terpene synthase genes. mdpi.com | Isopentenyl pyrophosphate (IPP) | D-limonene (menthol precursor) mdpi.com |
Discovery of Novel Derivatives and their Academic Investigation in Unexplored Biological Contexts
Research into novel derivatives of this compound is expanding its potential applications in medicine and agrochemicals. By chemically modifying the core structure, scientists aim to enhance its inherent biological activities or introduce entirely new functionalities.
One promising area is the synthesis of ester derivatives. Menthyl esters of various amino acids (such as glycine, histidine, and leucine) have been synthesized and are being investigated for their antimicrobial and anti-inflammatory properties. news-medical.netnih.gov Similarly, the esterification of this compound with fatty acids has been explored, utilizing lipase-catalyzed reactions in deep eutectic solvents where the menthol itself is a component of the reaction medium. researchgate.net
Another approach involves integrating other bioactive chemical moieties into the menthol skeleton. For example, a series of novel derivatives containing 1,2,4-triazole (B32235) and thioether groups have been synthesized. mdpi.com These compounds have shown potent antifungal activity, particularly against the plant pathogen Physalospora piricola. mdpi.com Such studies, which combine synthesis, bioassays, and computational analysis like 3D-QSAR, pave the way for developing new, potentially more effective antifungal agents for agricultural use. mdpi.com These explorations demonstrate a clear trend towards using the chiral scaffold of this compound as a starting point for creating a diverse range of bioactive molecules for academic and industrial investigation. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyl-5-(propan-2-yl)cyclohexan-1-ol, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step organic reactions starting with a cyclohexanol core. For example, condensation reactions introduce substituents like the propan-2-yl group. Purification is achieved via silica gel column chromatography using solvents such as n-hexane:ethyl acetate (3:1) . Purity verification requires HPLC (>98%) or gas chromatography, coupled with mass spectrometry (MS) for molecular confirmation .
Q. How can the stereochemistry of this compound be characterized experimentally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, identifies stereoisomers by analyzing coupling constants and splitting patterns. For absolute configuration, X-ray crystallography using software like SHELXL refines crystal structures . Polarimetry can also distinguish enantiomers if chiral centers are present .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use fume hoods for ventilation, wear nitrile gloves and safety goggles, and avoid ingestion/inhalation. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for fire-fighting measures (e.g., CO extinguishers) and first-aid guidelines .
Advanced Research Questions
Q. How can computational methods predict the biological activity of derivatives of this compound?
- Methodology : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., antimicrobial enzymes). Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., logP, polar surface area) with observed activities. Density Functional Theory (DFT) calculations optimize geometries for reactivity studies .
Q. What strategies optimize reaction yields for stereoselective synthesis of diastereomers?
- Methodology : Chiral catalysts (e.g., BINOL-derived ligands) enhance enantioselectivity. Solvent polarity and temperature control (e.g., low temps for kinetic control) minimize racemization. Monitor reactions in real-time via FT-IR or Raman spectroscopy .
Q. How does environmental pH affect the stability of this compound in aqueous solutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
